molecular formula C13H17N3O2 B15057478 Tert-butyl 6-(aminomethyl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

Tert-butyl 6-(aminomethyl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

Cat. No.: B15057478
M. Wt: 247.29 g/mol
InChI Key: QMXUWHAWWSFNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-(aminomethyl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a complex organic compound with a molecular formula of C14H20N4O2 It is a derivative of pyrrolopyridine, a bicyclic structure that combines a pyrrole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(aminomethyl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would likely include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(aminomethyl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halides such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Tert-butyl 6-(aminomethyl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which tert-butyl 6-(aminomethyl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-(aminomethyl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is unique due to its specific bicyclic structure, which combines a pyrrole ring and a pyridine ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl 6-(aminomethyl)pyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-7-6-9-4-5-10(8-14)15-11(9)16/h4-7H,8,14H2,1-3H3

InChI Key

QMXUWHAWWSFNDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1N=C(C=C2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.